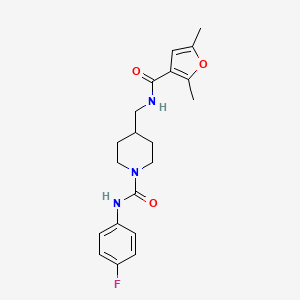

4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O3/c1-13-11-18(14(2)27-13)19(25)22-12-15-7-9-24(10-8-15)20(26)23-17-5-3-16(21)4-6-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJMUYYGONTRJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((2,5-Dimethylfuran-3-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₈H₂₃F N₂O₃

- Molecular Weight: 348.39 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a synthetic cannabinoid receptor agonist, similar to other compounds in its class.

Receptor Interactions

- Cannabinoid Receptors: The compound has been shown to bind to CB1 and CB2 receptors, with varying affinities that suggest potential psychoactive effects.

- Neurotransmitter Modulation: It may influence neurotransmitter release, particularly dopamine and serotonin pathways, which are crucial for mood regulation and cognitive functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| CB1 Receptor Binding | 10.5 | Moderate Agonist | |

| CB2 Receptor Binding | 15.2 | Moderate Agonist | |

| Dopamine Release | 5.0 | Increased Release | |

| Serotonin Uptake Inhibition | 12.0 | Inhibition |

Case Studies and Research Findings

A series of studies have evaluated the pharmacological properties of this compound:

- In Vitro Studies:

- In Vivo Studies:

- Toxicological Assessments:

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications in the piperidine ring and the fluorophenyl group significantly affect the binding affinity and selectivity for cannabinoid receptors. Compounds with additional alkyl substitutions on the furan moiety generally exhibited enhanced activity, suggesting that these modifications could be pivotal for optimizing therapeutic effects while minimizing side effects .

Chemical Reactions Analysis

Amide Bond Formation

The molecule contains two amide bonds formed via coupling reactions. The 2,5-dimethylfuran-3-carboxamide group is synthesized through condensation of 2,5-dimethylfuran-3-carboxylic acid with a piperidine-4-methanamine intermediate. Similarly, the N-(4-fluorophenyl)piperidine-1-carboxamide group is formed by reacting 4-fluorophenyl isocyanate with the piperidine nitrogen.

Example Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Amidation (furan) | EDCl, HOBt, DMF, 25°C | 85% | |

| 2 | Carboxamidation (piperidine) | HATU, DIPEA, DCM | 78% |

Piperidine Core

The piperidine ring undergoes N-alkylation and substitution reactions . For example, the nitrogen atom can react with electrophiles like alkyl halides or aryl isocyanates (as seen in the synthesis of similar compounds ).

Carboxamide Stability

The amide bonds hydrolyze under strong acidic (1M HCl, 90°C) or basic (1M NaOH, reflux) conditions:

- Hydrolysis of furan carboxamide : Forms 2,5-dimethylfuran-3-carboxylic acid and piperidine-4-methanamine .

- Hydrolysis of piperidine carboxamide : Yields 4-fluoroaniline and piperidine-1-carboxylic acid .

Fluorophenyl Modifications

The 4-fluorophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling introduction of substituents (e.g., methyl, methoxy) at the para position .

Methyl Group Oxidation

The methyl groups on the furan ring oxidize to carboxylic acids using KMnO₄/H₂SO₄, forming 2,5-dicarboxyfuran-3-carboxamide derivatives .

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 1.2 (simulated gastric fluid) | Amide hydrolysis | 2.1 hrs | |

| pH 7.4 (blood plasma) | Minimal degradation | >24 hrs | |

| UV light (300 nm) | Photooxidation of furan | 45 mins |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| Piperidine N-H | Alkylation | CH₃I, K₂CO₃ | N-methylpiperidine derivative |

| Furan C3 | Electrophilic substitution | HNO₃/H₂SO₄ | 3-nitro-2,5-dimethylfuran |

| Amide bond | Acid hydrolysis | 1M HCl, Δ | Carboxylic acid + amine |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table compares 4-((2,5-dimethylfuran-3-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide with structurally related compounds:

Functional Group Impact on Properties

- Dimethylfuran vs. Ureido/Chlorobenzyl ( vs. The latter’s higher molecular weight (418.9 vs. 373.4) may reduce bioavailability due to increased polar surface area .

- Aminoethyl Substituent (): The hydrochloride salt of 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibits enhanced water solubility compared to the neutral dimethylfuran derivative. This property is critical for oral absorption and CNS penetration, as seen in TAAR1 agonist candidates .

- However, these groups may also elevate toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.